molecular formula C30H34ClN3O3 B1207616 Ropitoin hydrochloride CAS No. 56079-80-2

Ropitoin hydrochloride

Cat. No.: B1207616
CAS No.: 56079-80-2
M. Wt: 520.1 g/mol
InChI Key: IYHQTOOPUMZKRX-UHFFFAOYSA-N
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Preparation Methods

Ropitoin Hydrochloride can be synthesized through the condensation of 5-(4-methoxyphenyl)-5-phenylhydantoin with 1-(3-chloropropyl)-4-phenylpiperidine using sodium ethoxide in refluxing ethanol, followed by treatment with hydrochloric acid . This method involves the following steps:

    Condensation Reaction: 5-(4-methoxyphenyl)-5-phenylhydantoin reacts with 1-(3-chloropropyl)-4-phenylpiperidine in the presence of sodium ethoxide.

    Refluxing: The reaction mixture is refluxed in ethanol.

    Hydrochloric Acid Treatment: The resulting product is treated with hydrochloric acid to yield this compound.

Chemical Reactions Analysis

Ropitoin Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Ropitoin Hydrochloride is unique among diphenylhydantoin derivatives due to its specific binding affinity and effects on cardiac tissues. Similar compounds include:

This compound stands out due to its specific molecular structure and the unique effects it has on the action potentials of cardiac tissues.

Properties

CAS No.

56079-80-2

Molecular Formula

C30H34ClN3O3

Molecular Weight

520.1 g/mol

IUPAC Name

5-(4-methoxyphenyl)-5-phenyl-3-[3-(4-phenylpiperidin-1-yl)propyl]imidazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C30H33N3O3.ClH/c1-36-27-15-13-26(14-16-27)30(25-11-6-3-7-12-25)28(34)33(29(35)31-30)20-8-19-32-21-17-24(18-22-32)23-9-4-2-5-10-23;/h2-7,9-16,24H,8,17-22H2,1H3,(H,31,35);1H

InChI Key

IYHQTOOPUMZKRX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCN3CCC(CC3)C4=CC=CC=C4)C5=CC=CC=C5.Cl

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCN3CCC(CC3)C4=CC=CC=C4)C5=CC=CC=C5.Cl

Synonyms

3-(3-(4-phenyl-1-piperidyl)propyl)-5-(4-methoxyphenyl)-5-phenylhydantoin hydrochloride
ropitoin hydrochloride
TR 2985
TR-2985
TR2985

Origin of Product

United States

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